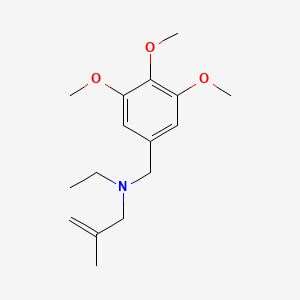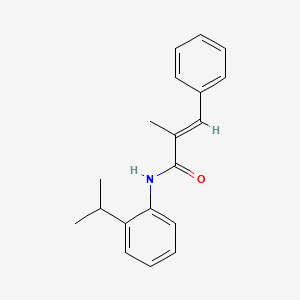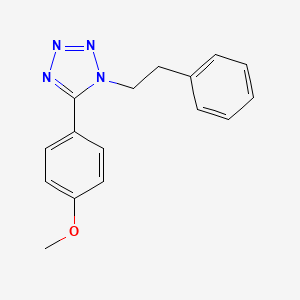
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide), also known as MDBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MDBP is a member of the benzamide family and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and acetylcholinesterase. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to have antimicrobial activity against a range of bacterial strains. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has several advantages for lab experiments. It is a well-established compound, and its synthesis method has been well-documented. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) in lab experiments. The compound is relatively expensive, and its effects can be difficult to study due to its complex mechanism of action.
Orientations Futures
There are several future directions for research on N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide). One area of interest is the development of novel derivatives of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential use of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) as an antimicrobial agent.
Méthodes De Synthèse
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) can be synthesized by reacting 4-methoxybenzoyl chloride with 4,1-phenylenediamine in the presence of triethylamine. The resulting product is then reacted with 4-methoxybenzoyl chloride to yield N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide). The synthesis of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been well-established, and the compound has been synthesized in large quantities for research purposes.
Applications De Recherche Scientifique
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the proliferation of cancer cells. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to have antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methoxy-N-[4-[[4-[(4-methoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-34-26-15-7-22(8-16-26)28(32)30-24-11-3-20(4-12-24)19-21-5-13-25(14-6-21)31-29(33)23-9-17-27(35-2)18-10-23/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQALSYPDGRBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)



![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)

![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
